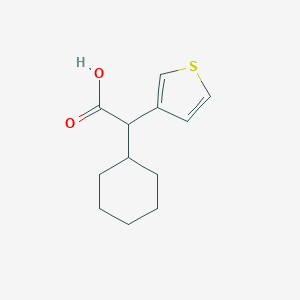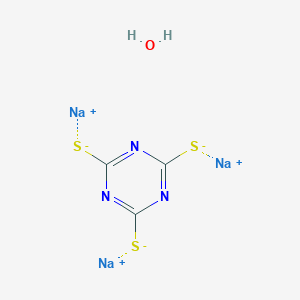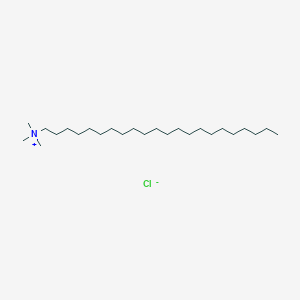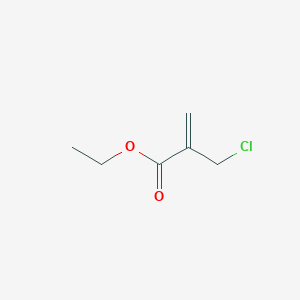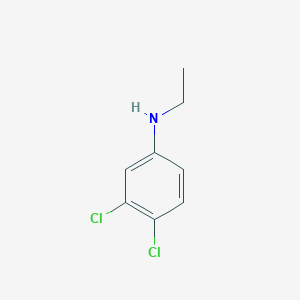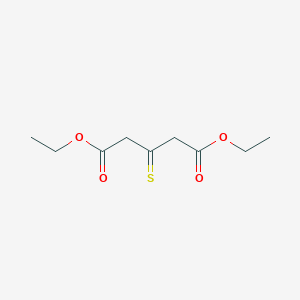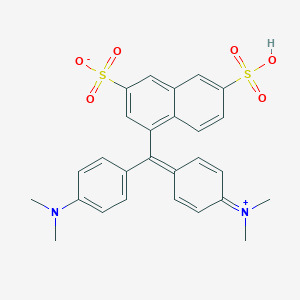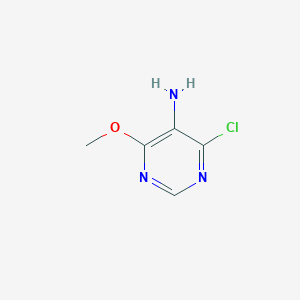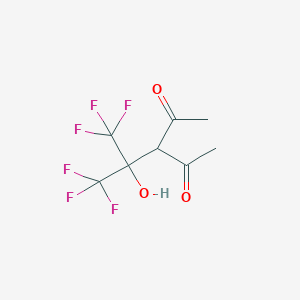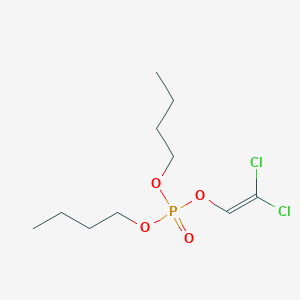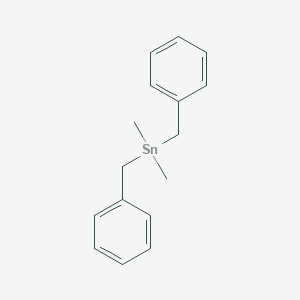
Dibenzyl(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(dimethyl)stannane (DBDMS) is a chemical compound that belongs to the family of organotin compounds. It is a colorless liquid with a molecular weight of 345.06 g/mol. DBDMS has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
Dibenzyl(dimethyl)stannane exerts its biological effects through the transfer of the dibenzyltin group to various biological molecules such as proteins and nucleic acids. This reaction can alter the structure and function of these molecules and lead to various biological effects. The exact mechanism of action of Dibenzyl(dimethyl)stannane is still under investigation and requires further research.
Efectos Bioquímicos Y Fisiológicos
Dibenzyl(dimethyl)stannane has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to exhibit antitumor, antifungal, and antiviral activities. Dibenzyl(dimethyl)stannane has also been shown to inhibit the growth of various bacterial strains and to modulate the immune response. However, the exact mechanisms underlying these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzyl(dimethyl)stannane has several advantages as a reagent in organic synthesis and biological research. It is relatively stable and easy to handle, and its reaction conditions are mild and compatible with various functional groups. However, Dibenzyl(dimethyl)stannane also has some limitations such as its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Dibenzyl(dimethyl)stannane in the lab.
Direcciones Futuras
There are several future directions for research on Dibenzyl(dimethyl)stannane. One direction is to investigate its potential applications in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Another direction is to explore its biological activities and mechanisms of action in more detail. Furthermore, the development of new synthetic methods for Dibenzyl(dimethyl)stannane and its derivatives could also be an interesting area for future research.
Métodos De Síntesis
Dibenzyl(dimethyl)stannane can be synthesized through the reaction of dibenzyltin dichloride with dimethylzinc in the presence of a catalyst such as palladium. The reaction usually takes place under an inert atmosphere and at a temperature of around 80°C. The yield of Dibenzyl(dimethyl)stannane can be improved by optimizing the reaction conditions such as the ratio of reactants and the reaction time.
Aplicaciones Científicas De Investigación
Dibenzyl(dimethyl)stannane has been extensively used as a reagent in organic synthesis due to its ability to transfer the dibenzyltin group to various organic molecules. This reaction is known as the Stille coupling reaction and has been widely used in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Dibenzyl(dimethyl)stannane has also been used as a precursor for the synthesis of other organotin compounds such as dibutyltin and diisobutyltin.
Propiedades
Número CAS |
17841-75-7 |
|---|---|
Nombre del producto |
Dibenzyl(dimethyl)stannane |
Fórmula molecular |
C16H20Sn |
Peso molecular |
331 g/mol |
Nombre IUPAC |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
Clave InChI |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Otros números CAS |
17841-75-7 |
Sinónimos |
dibenzyl-dimethyl-stannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



